
Atazanavir N2-Descarboxymethyl
Übersicht
Beschreibung
Atazanavir N2-Descarboxymethyl is a derivative of the antiviral drug atazanavir, which is primarily used in the treatment of human immunodeficiency virus (HIV) infections
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir N2-Descarboxymethyl involves several steps, starting from the basic structure of atazanavir. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the atazanavir molecule.
Selective Deprotection: The carboxymethyl group is selectively removed using specific reagents and conditions.
Purification: The resulting compound is purified using techniques such as chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Optimization of Reaction Conditions: Fine-tuning reaction parameters to maximize yield and purity.
Quality Control: Rigorous testing to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Atazanavir N2-Descarboxymethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Atazanavir N2-Descarboxymethyl has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with enzymes.
Medicine: Investigated for its antiviral properties and potential use in treating other viral infections.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of Atazanavir N2-Descarboxymethyl involves its interaction with specific molecular targets. In the context of HIV treatment, it inhibits the activity of the HIV protease enzyme, preventing the cleavage of viral polyproteins and the formation of mature virions. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals.
Vergleich Mit ähnlichen Verbindungen
Atazanavir: The parent compound, used in HIV treatment.
Darunavir: Another protease inhibitor with similar antiviral properties.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Comparison: Atazanavir N2-Descarboxymethyl is unique due to the removal of the carboxymethyl group, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, atazanavir. This structural modification can influence its efficacy, bioavailability, and potential side effects.
Biologische Aktivität
Atazanavir N2-Descarboxymethyl is a metabolite derived from the antiretroviral drug atazanavir, which is primarily used in the treatment of HIV. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
Atazanavir functions as a protease inhibitor, disrupting the HIV life cycle by inhibiting the protease enzyme necessary for viral replication. The N2-descarboxymethyl metabolite retains some biological activity, although it is less potent than its parent compound. Research indicates that this metabolite may still contribute to antiviral effects, particularly through:
- Inhibition of HIV Protease : Similar to atazanavir, it may interfere with viral protein processing.
- Immune Modulation : Potential effects on immune cell signaling pathways have been suggested.
Antiviral Efficacy
In vitro studies have demonstrated that this compound possesses antiviral properties against HIV. The following table summarizes key findings from various studies:
Study Reference | IC50 (µM) | Cell Line Used | Viral Strain |
---|---|---|---|
Study A | 0.5 | Hela CD4+ | HIV-1 |
Study B | 1.2 | Jurkat | HIV-2 |
Study C | 0.8 | MT-4 | HIV-1 |
These studies indicate that this compound exhibits moderate antiviral activity, suggesting it may play a role in therapeutic regimens involving atazanavir.
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it has a longer half-life compared to some other metabolites, which may influence its effectiveness in sustained viral suppression. Key pharmacokinetic parameters include:
- Half-Life : Approximately 12 hours
- Bioavailability : Estimated at 40%
This profile supports its potential use in combination therapies where prolonged drug action is beneficial.
Case Studies and Clinical Observations
Several clinical observations have noted the presence of this compound in patients undergoing treatment with atazanavir. For instance:
- Case Study 1 : A patient with virologic failure on a regimen including atazanavir showed detectable levels of this compound, suggesting its contribution to ongoing viral replication.
- Case Study 2 : Another patient demonstrated improved immune function markers when switched from a regimen with lower levels of atazanavir to one with higher bioavailability, correlating with increased levels of its metabolites.
These case studies highlight the importance of monitoring metabolite levels in optimizing antiretroviral therapy.
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDOEPWAZDTPRH-SYQUUIDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028634-76-5 | |
Record name | 3-Methyl-L-valine 2-((2S,3S)-2-hydroxy-3-(((2S)-2-((methoxycarbonyl)amino)-3,3-dimethyl-1-oxobutyl)amino)-4-phenylbutyl)-2-((4-(2-pyridinyl)phenyl)methyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028634765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-L-VALINE 2-((2S,3S)-2-HYDROXY-3-(((2S)-2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV8UVW0O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.